molecular formula C18H15ClN2O3S2 B2722971 N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 682763-88-8

N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No. B2722971
CAS RN: 682763-88-8
M. Wt: 406.9
InChI Key: STFCGLFTKJQGGX-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the construction of the furan ring, and the formation of the thiazolidine ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, while the furan ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Screening : A study developed a procedure for synthesizing compounds, including variants similar to the chemical , which showed moderate antitumor activity against most malignant tumor cells, particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

  • Cytotoxicity and Apoptosis Induction in Human Leukemia Cells : Compounds with a thiazolidinone framework and furan moiety, similar to the specified chemical, exhibited moderate to strong antiproliferative activity and induced apoptosis in human leukemia cell lines. The study emphasized the role of electron-donating groups in these compounds for their anticancer properties (Chandrappa et al., 2009).

  • In Vitro Antibreast Cancer Activity : A derivative of this compound was synthesized and tested for in vitro antibreast cancer activity, showing cytotoxic effects and good anti-inflammatory properties (Uwabagira & Sarojini, 2019).

Antinociceptive and Anti-inflammatory Properties

  • Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives, which share structural similarities with the target compound, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activity in this regard (Selvam et al., 2012).

Anticancer and Antiangiogenic Effects

  • Anticancer and Antiangiogenic Effects in Mouse Tumor : Thioxothiazolidin-4-one derivatives, structurally related to the chemical , have shown significant anticancer and antiangiogenic effects in a mouse tumor model. These compounds reduced tumor volume and cell number while increasing the life span of tumor-bearing mice (Chandrappa et al., 2010).

Antiviral Activity

  • Antiviral Activity of Thiadiazole Derivatives : Thiadiazole sulfonamides, with a structure bearing resemblance to the target compound, were synthesized and tested for antiviral activity. Some of these compounds showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Alzheimer’s Disease Treatment

  • Potential Treatment for Alzheimer’s Disease : Derivatives of a compound structurally related to the specified chemical were synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds showed enzyme inhibition activity against acetylcholinesterase, suggesting potential therapeutic use in treating dementias (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, some compounds with a furan ring are known to be toxic and potentially carcinogenic. Therefore, appropriate safety precautions should be taken when handling the compound .

Future Directions

Future research on the compound could involve further studies on its synthesis, properties, and potential applications. For example, the compound could be investigated for its potential use as a pharmaceutical or as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFCGLFTKJQGGX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

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